

Remdesivir Impurity 9-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Remdesivir impurity 9-d4

Cat. No.: B12425209

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Remdesivir impurity 9-d4**, a critical reference standard in the development and quality control of the antiviral drug Remdesivir. This document outlines the expected analytical data for a certificate of analysis, details experimental protocols for its use, and illustrates relevant workflows and relationships through logical diagrams.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of various viral infections.^[1] The manufacturing process of complex molecules like Remdesivir can result in the formation of several impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.^[2] **Remdesivir impurity 9-d4** is a deuterium-labeled version of a known impurity and serves as an indispensable tool for the accurate quantification of its non-labeled counterpart in analytical testing.^[3] Deuterated compounds are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their near-identical physicochemical properties to the analyte of interest.^[1]

Data Presentation: Certificate of Analysis

A Certificate of Analysis (CoA) for **Remdesivir impurity 9-d4** provides essential data on its identity, purity, and quality. While specific values may vary between batches and suppliers, a

typical CoA would include the following quantitative data, presented here in a structured format for clarity.

Table 1: General Information

Parameter	Specification
Product Name	Remdesivir impurity 9-d4
Molecular Formula	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P
Molecular Weight	606.61 g/mol
CAS Number	Not available (NA) for the deuterated form. The non-labeled form is 1911578-75-0.[3]
Intended Use	Internal standard for quantitative analysis

Table 2: Analytical Data

Test	Method	Specification	Result
Identity			
¹ H NMR	(Internal Method)	Conforms to structure	Conforms
Mass Spectrometry	ESI-MS	Expected Mass: 606.61	Observed Mass: [Typical value, e.g., 606.6]
Purity			
HPLC	(Internal Method)	≥ 98.0%	[Typical value, e.g., 99.5%]
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation	[Typical value, e.g., 99.2%]
Physical Properties			
Appearance	Visual	White to off-white solid	Conforms
Solubility	(Internal Method)	Soluble in DMSO	Conforms

Experimental Protocols

The use of **Remdesivir impurity 9-d4** as an internal standard is crucial for accurate quantification of the corresponding impurity in Remdesivir drug substance and formulated products. Below are detailed methodologies for its application in a typical analytical workflow.

Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 1 mg of **Remdesivir impurity 9-d4** and transfer it to a 1 mL volumetric flask.
 - Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile.
 - Sonicate for 5 minutes to ensure complete dissolution.

- Store the stock solution at -20°C.
- Working Internal Standard Solution (10 µg/mL):
 - Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with the mobile phase to be used in the analytical method.
 - This working solution is added to all samples (calibration standards, quality controls, and unknowns) to ensure a consistent concentration of the internal standard.

HPLC-MS/MS Method for Impurity Quantification

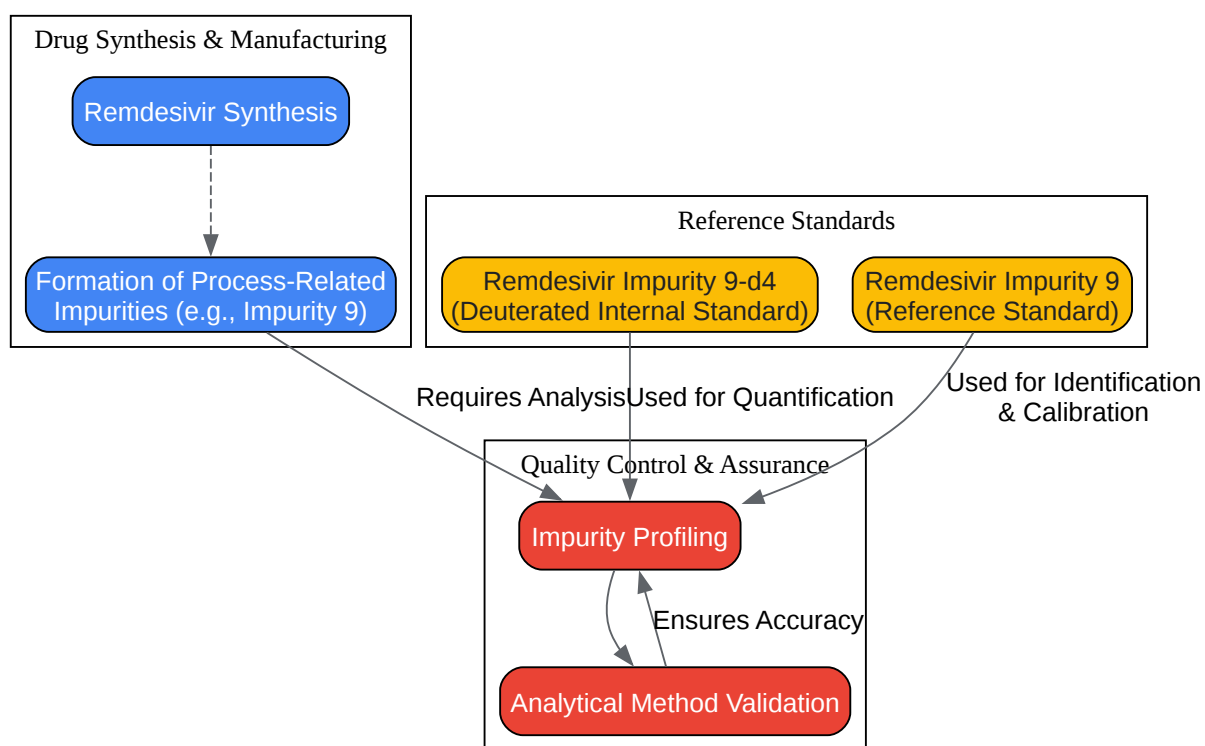
This protocol outlines a general method for the quantification of Remdesivir impurities using **Remdesivir impurity 9-d4** as an internal standard. Method optimization and validation are essential for specific applications.

- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[\[4\]](#)
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a column wash and re-equilibration.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:

- Remdesivir Impurity 9 (Analyte): [Precursor Ion] > [Product Ion] (To be determined based on the specific impurity structure)
- **Remdesivir Impurity 9-d4** (Internal Standard): [Precursor Ion + 4 Da] > [Product Ion] (The precursor ion will be 4 Da higher than the analyte due to the deuterium labeling).
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
- Sample Preparation:
 - Prepare a series of calibration standards by spiking known concentrations of the non-labeled Remdesivir impurity 9 into a blank matrix.
 - To each calibration standard, quality control sample, and unknown sample, add a fixed volume of the Working Internal Standard Solution (10 µg/mL).
 - Perform any necessary sample cleanup, such as protein precipitation for biological matrices or simple dilution for drug substance analysis.[\[5\]](#)
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of Remdesivir impurity 9 in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Mandatory Visualizations

Diagram 1: Quality Control Workflow for Remdesivir Impurities



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